molecular formula C12H18F3N3O2S B2741720 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide CAS No. 1396870-94-2

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide

Cat. No. B2741720
CAS RN: 1396870-94-2
M. Wt: 325.35
InChI Key: LAWYHLBKGKBAQT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, one study described the experimental procedure for synthesizing novel 4-(2-(6-amino-4-oxo-4,5-dihydrothieno[2,3-d]pyrimidin-3-yl)ethyl)benzamides . Another study discussed the design and synthesis of trifluoromethyl-containing polysubstituted pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, one study reported the crystal structure of 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid . Another study synthesized and characterized a series of novel triazole-pyrimidine-based compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, one study described the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate to yield methyl 4-((2-methyl-6-(trifluoromethyl)-pyrimidin-4-yl)oxy)benzoate . Another study synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, one study reported that a compound was a white solid with a melting point of 116–117 °C .

Scientific Research Applications

Crop Protection

The major use of TFMP derivatives lies in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds play a crucial role in safeguarding agricultural yields by controlling pests and diseases .

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .

Veterinary Products

Apart from human medicine, TFMP derivatives are also used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds contribute to animal health and well-being .

Anti-Fibrosis Activity

In a study, some novel 2-(pyridin-2-yl)benzothiazole derivatives (related to TFMP) displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic conditions .

Specific Drug Development

The synthesis of specific drugs involves TFMP derivatives. For example, pexidartinib (used to treat certain tumors) contains a trifluoromethyl group. The pathway for its synthesis begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide, eventually leading to pexidartinib .

Vapor-Phase Reactions

TFMP derivatives can be obtained through vapor-phase reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be produced in good yield via a simple one-step reaction .

Future Directions

The future directions for the research on similar compounds could involve the development of novel and promising fungicides , as well as the exploration of their antiviral, antibacterial, antifungal, and insecticidal activities . Additionally, the potential development of these compounds as neuroprotective and anti-neuroinflammatory agents could be another interesting direction .

properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O2S/c1-3-4-7-21(19,20)16-6-5-11-17-9(2)8-10(18-11)12(13,14)15/h8,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWYHLBKGKBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC1=NC(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide

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